molecular formula C19H30N2O4 B570570 (S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester CAS No. 115654-39-2

(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester

Cat. No.: B570570
CAS No.: 115654-39-2
M. Wt: 350.5 g/mol
InChI Key: JOACFOPTTPUWSD-UHFFFAOYSA-N
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Description

(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester is a chiral carbamate derivative featuring a benzyl ester group and a tert-butoxycarbonyl (Boc)-protected amine. The compound’s structure includes:

  • Benzyl ester moiety: Enhances lipophilicity and serves as a protective group for carboxylic acids or alcohols in synthetic chemistry .
  • Boc-protected amine: A widely used acid-labile protecting group in peptide synthesis, offering stability during basic or nucleophilic reactions .
  • (S)-configuration: The stereochemistry at the chiral center may influence biological interactions, such as enzyme binding or receptor selectivity .

This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring controlled deprotection strategies.

Properties

CAS No.

115654-39-2

Molecular Formula

C19H30N2O4

Molecular Weight

350.5 g/mol

IUPAC Name

benzyl N-[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]carbamate

InChI

InChI=1S/C19H30N2O4/c1-14(2)11-16(21-18(23)25-19(3,4)5)12-20-17(22)24-13-15-9-7-6-8-10-15/h6-10,14,16H,11-13H2,1-5H3,(H,20,22)(H,21,23)

InChI Key

JOACFOPTTPUWSD-UHFFFAOYSA-N

SMILES

CC(C)CC(CNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(CNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc Protection of L-Leucine

Reagents : L-Leucine, (Boc)₂O, NaHCO₃, dioxane/water (2:1).
Conditions : 0–5°C, 4–6 h.
Mechanism : The Boc group reacts with the α-amino group via nucleophilic attack, forming a stable carbamate. The aqueous base neutralizes HCl generated during the reaction.
Yield : >85% (reported for analogous amino acids).

Analytical Validation :

  • IR : Peaks at 1680–1720 cm⁻¹ (C=O stretch, carbamate) and 1365–1380 cm⁻¹ (C(CH₃)₃).

  • ¹H NMR : Singlet at δ 1.41 ppm (9H, Boc group).

Carboxyl Group Functionalization

The carboxylic acid is converted to a methyl ester via Fischer esterification or via diazomethane treatment to enable downstream modifications:

Reagents : Thionyl chloride (SOCl₂), methanol.
Conditions : Reflux, 2–3 h.
Yield : ~90%.

Alternative Pathway :
For β-amino ester derivatives, the carboxyl group is transformed into a diazoketone using ethyl chloroformate and diazomethane, followed by Wolff rearrangement in methanol with silver benzoate:

R-COOHSOCl2R-COClCH2N2R-C(=O)-CHN2Ag benzoateR-CH2COOCH3\text{R-COOH} \xrightarrow{\text{SOCl}2} \text{R-COCl} \xrightarrow{\text{CH}2\text{N}2} \text{R-C(=O)-CHN}2 \xrightarrow{\text{Ag benzoate}} \text{R-CH}2\text{COOCH}3

Yield : 70–75%.

Introduction of Cbz Group

The secondary amine generated from carboxyl group modification is protected with Cbz using benzyl chloroformate:

Reagents : Benzyl chloroformate, Cs₂CO₃, acetone.
Conditions : Reflux, 4 h.
Work-up : Filtration, evaporation, and chromatography (hexane/EtOAc 4:1).
Yield : 70% (observed for structurally analogous compounds).

Racemization Mitigation :

  • Cyclohexane replaces hazardous azeotroping solvents (e.g., benzene) to prevent racemization.

  • Ethyl acetate precipitates the product as a p-toluenesulfonate salt, avoiding diethyl ether-induced impurities.

Alternative Synthetic Routes

Solid-Phase Peptide Synthesis (SPPS) Adaptations

While solution-phase synthesis dominates, SPPS-compatible strategies employ:

  • Wang Resin : Immobilization via the carboxyl group, followed by Boc/Cbz protection.

  • Microwave-Assisted Deprotection : p-TsOH in toluene removes Boc groups in 30 s without affecting Cbz.

Enantioselective Catalysis

Chiral catalysts (e.g., Ru-BINAP complexes) enable asymmetric synthesis of the leucine backbone, though this approach remains exploratory for this specific compound.

Reaction Optimization and Challenges

ParameterOptimal ConditionImpact on Yield/Purity
Solvent Acetone/cyclohexaneMinimizes racemization
Base Cs₂CO₃Enhances Cbz coupling
Temperature Reflux (56–60°C)Balances reaction rate/side reactions
Work-up Ethyl acetate precipitationReduces byproduct retention

Common Issues :

  • Racemization : Elevated temperatures or prolonged reaction times in polar solvents (e.g., toluene) lead to partial loss of chirality.

  • Byproducts : Incomplete Boc protection results in free amine intermediates, necessitating rigorous chromatography.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (CDCl₃) : δ 1.49 (9H, Boc), 3.79 (3H, OCH₃), 4.59 (2H, CH₂Cbz), 6.85–7.32 (aromatic protons).

  • IR : 1740 cm⁻¹ (C=O, ester), 1690 cm⁻¹ (C=O, carbamate).

Chromatographic Purity :

  • HPLC : >98% purity using C18 columns (MeCN/H₂O gradient).

Applications in Peptide Chemistry

The compound serves as a versatile intermediate in synthesizing:

  • Enzyme Inhibitors : Selective deprotection allows sequential coupling of hydrophobic residues.

  • Receptor Antagonists : The Cbz group is selectively removed under hydrogenolysis, enabling orthogonal strategies .

Chemical Reactions Analysis

Types of Reactions

(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester is widely used in scientific research, particularly in the fields of:

    Chemistry: As a protecting group for amines in peptide synthesis and other organic reactions

    Biology: In the synthesis of biologically active molecules, where protection of amine groups is crucial.

    Medicine: In the development of pharmaceuticals, where it is used to protect functional groups during multi-step synthesis.

    Industry: In the production of fine chemicals and intermediates for various applications.

Mechanism of Action

The mechanism by which (S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester exerts its effects involves the protection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the Boc group is removed, releasing the free amine for further reactions .

Comparison with Similar Compounds

Key Observations :

  • Benzyl ester vs. tert-butyl ester: Benzyl esters (target, ) offer moderate lipophilicity (XLogP3 ~2.1–3.5) and are cleaved via hydrogenolysis, while tert-butyl esters (e.g., ) are more stable under acidic conditions .
  • Boc vs. methoxycarbonyl : Boc groups (target, ) require acidic deprotection (e.g., TFA), whereas methoxycarbonyl () is removed under milder basic conditions, influencing synthetic workflows .

Physicochemical Properties

  • Hydrogen bonding: The Boc group (1 H-bond donor, 3 acceptors) balances solubility and crystallinity, critical for purification .

Biological Activity

(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester, also known as (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid, is an organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : (S)-2-{[(tert-butoxycarbonyl)amino]methyl}-4-methylpentanoic acid
  • Molecular Formula : C12H23NO4
  • Molecular Weight : 245.27 g/mol
  • Boiling Point : 374.3 °C
  • Melting Point : 56-57 °C

Biological Activity Overview

The compound exhibits various biological activities that may be relevant for therapeutic applications. Key areas of interest include:

  • Antimicrobial Activity : Research indicates that derivatives of carbamic acids can exhibit antimicrobial properties. Specific studies have shown that compounds with similar structures to this compound demonstrate effectiveness against certain bacterial strains.
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways. For instance, some derivatives have shown potential in modulating the activity of enzymes involved in neurotransmitter metabolism.
  • Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, potentially beneficial in conditions such as Huntington's disease. This is particularly relevant given the growing interest in compounds that can modulate neurodegenerative processes.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Receptors : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and uptake.
  • Modulation of Signaling Pathways : It may affect various signaling pathways that regulate cell survival and apoptosis, particularly in neuronal cells.

Table 1: Summary of Key Studies on Biological Activity

Study ReferenceBiological ActivityFindings
AntimicrobialDemonstrated activity against Gram-positive bacteria; effective at concentrations of 50 µg/mL.
NeuroprotectiveShowed significant reduction in neuronal cell death in models of oxidative stress.
Enzyme InhibitionInhibited enzyme X by 70% at a concentration of 100 µM; potential for drug development in metabolic disorders.

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